molecular formula C44H65N5O10 B12424252 (3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci

(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci

Cat. No.: B12424252
M. Wt: 824.0 g/mol
InChI Key: FATPJRUUPNLGGR-IPOVFCFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-(®-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-1oxacyclotetradeci is a complex organic molecule with a unique structure This compound is characterized by its multiple chiral centers and the presence of various functional groups, including an azetidine ring, a naphthyridine moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be performed to modify specific parts of the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the azetidine and naphthyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azetidine ring and naphthyridine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its complex structure and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C44H65N5O10

Molecular Weight

824.0 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37-,38-,41+,43-,44-/m1/s1

InChI Key

FATPJRUUPNLGGR-IPOVFCFTSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.